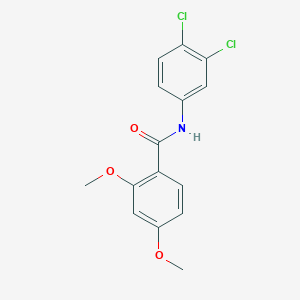
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that block the activity of JAK enzymes, thereby inhibiting the signaling pathways that are involved in various cellular processes.
作用機序
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide acts as a competitive inhibitor of JAK enzymes, which are involved in the phosphorylation and activation of STAT transcription factors. By blocking the activity of JAK enzymes, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can inhibit the downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can inhibit the growth and survival of tumor cells by inducing apoptosis and cell cycle arrest. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can also sensitize cancer cells to chemotherapy and radiation therapy. In immune cells, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and autoimmune responses. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes, its well-established synthesis method, and its availability from commercial sources. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can be used in various in vitro and in vivo assays to study the JAK-STAT signaling pathway and its role in various diseases. However, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has some limitations, including its potential off-target effects, its poor solubility in aqueous solutions, and its instability in some experimental conditions.
将来の方向性
There are several future directions for the research on N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide, including the development of more potent and selective JAK inhibitors, the optimization of N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide synthesis and purification methods, the identification of new therapeutic applications for N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide, and the elucidation of the molecular mechanisms underlying its biological effects. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide and other JAK inhibitors have shown promising results in clinical trials for various diseases, and further research is needed to fully understand their potential therapeutic applications.
合成法
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2,4-dimethoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then purified using various chromatographic techniques. The purity and yield of N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can be optimized by modifying the reaction conditions and purification methods.
科学的研究の応用
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the regulation of immune responses and cell proliferation. By blocking the JAK-STAT signaling pathway, N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide can inhibit the growth and survival of cancer cells, reduce inflammation, and suppress autoimmune responses.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-5-11(14(8-10)21-2)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROLCNQKSZJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

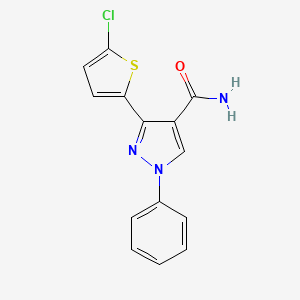
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
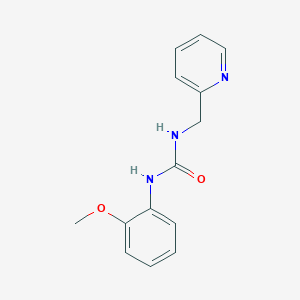
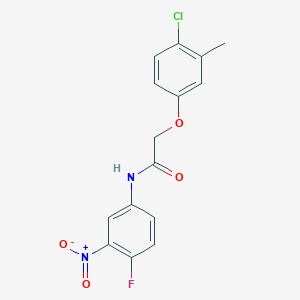
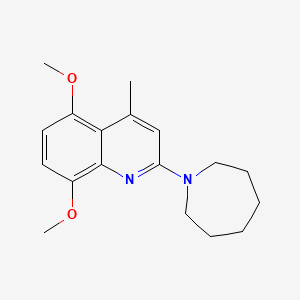

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)

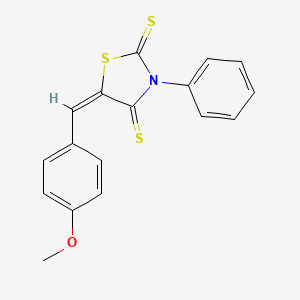
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)